molecular formula C7H5ClN4O2 B2416710 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid CAS No. 1416222-83-7

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid

Cat. No.: B2416710
CAS No.: 1416222-83-7
M. Wt: 212.59
InChI Key: TXOJKPQFQTWZOA-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its unique triazolo-pyridazine core, which imparts specific chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-3-9-10-6-4(7(13)14)2-5(8)11-12(3)6/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOJKPQFQTWZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-6-chloropyridazine with methyl isocyanate, followed by cyclization to form the triazolo-pyridazine ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with similar triazolo-pyridazine structures have shown antimicrobial properties. The presence of the carboxylic acid group may enhance solubility and bioavailability, making it a candidate for further exploration in antibiotic development.
  • Drug Discovery :
    • The unique structural characteristics of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid suggest potential as a lead compound in drug discovery. Its ability to interact with various biological targets could provide new avenues for therapeutic agents targeting diseases such as cancer and bacterial infections .
  • Enzyme Inhibition Studies :
    • Preliminary studies indicate that compounds related to this structure may act as enzyme inhibitors. For example, derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical in cancer biology.

Material Science Applications

  • Novel Materials Development :
    • The nitrogen-rich heterocyclic structure is of interest in materials science for developing novel polymers or catalysts. The unique electronic properties of triazole and pyridazine rings can lead to materials with specific functionalities, such as enhanced conductivity or photostability .
  • Synthesis of Derivatives :
    • The compound can serve as a precursor for synthesizing various derivatives with altered biological properties or enhanced pharmacological activity. This versatility is crucial for tailoring compounds for specific applications in both medicinal and material sciences.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. The pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
  • 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a dual kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Biological Activity

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₅ClN₄O₂
  • Molecular Weight : 212.59 g/mol
  • CAS Number : 1416222-83-7

The compound features a triazole ring fused with a pyridazine structure and contains a carboxylic acid functional group, which is critical for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. For instance, compounds similar to 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine have demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The IC₅₀ values for related compounds were reported at approximately 0.04 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridazine compounds exhibit antimicrobial properties. A study focused on the synthesis of various triazole-based compounds showed promising results against Chlamydia species, suggesting that these compounds could serve as a foundation for developing new antimicrobial agents . The selective activity against pathogens highlights the potential for therapeutic applications.

The biological activity of this compound is thought to stem from its ability to interact with specific enzyme targets such as COX-2 and potentially other kinases involved in inflammatory pathways. The presence of the carboxylic acid moiety may enhance its solubility and bioavailability, facilitating better interaction with target proteins.

Case Study 1: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of triazole derivatives, researchers found that compounds similar to 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine significantly reduced inflammation in animal models. The study utilized carrageenan-induced paw edema and cotton pellet-induced granuloma assays. The effective doses (ED₅₀) were comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various triazole derivatives against Chlamydia. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like spectinomycin. The immunofluorescent staining techniques confirmed that treated cells showed reduced pathogen load without significant cytotoxicity .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid?

  • Methodology : The compound is synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with acetic acid under reflux (90–100°C) to form the triazole ring, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF at 0°C. Purification is achieved via flash chromatography (e.g., silica gel, EtOAc/cyclohexane) .
  • Key Steps :

StepReagents/ConditionsYieldReference
CyclizationAcetic acid, 90°C, 3 hours82%
Boc ProtectionBoc₂O, DMAP, THF, 0°C → RT71%

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+: calc. 184/186 [35Cl/37Cl], observed 184.1/186.1) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Requires high-resolution data and proper space group assignment .

Q. What safety precautions are recommended during handling?

  • PPE : Wear chemical goggles, nitrile gloves, and flame-retardant lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Collect spills using vacuum systems; avoid environmental release. Store in sealed containers at RT .

Advanced Research Questions

Q. How do substituent variations at the 3-methyl and 8-carboxylic acid positions affect biological activity?

  • Structure-Activity Relationship (SAR) :

  • The 3-methyl group enhances lipophilicity, improving membrane permeability.
  • The 8-carboxylic acid moiety allows for hydrogen bonding with target proteins (e.g., bromodomains or α-glucosidase). Derivatives with bulky substituents show reduced activity due to steric hindrance .
    • Example : Replacing the carboxylic acid with an amide decreases α-glucosidase inhibition by ~40% .

Q. What challenges arise in optimizing regioselectivity during triazole ring formation?

  • Experimental Design :

  • Contradictions : Cyclization of hydrazine derivatives may yield competing regioisomers. For instance, using acetic acid vs. propionic acid alters the ratio of [1,2,4]triazolo vs. [1,5-a]triazolo products .
  • Resolution : Employ DFT calculations to predict transition-state energies or use directing groups (e.g., chloro substituents) to favor desired regiochemistry .

Q. How can computational methods enhance the study of this compound’s interactions with biological targets?

  • Molecular Docking :

  • Protocol : Dock the compound into α-glucosidase (PDB: 2ZE0) using AutoDock Vina. The carboxylic acid forms key hydrogen bonds with Asp349 and Arg439, explaining its inhibitory activity (IC₅₀ = 0.8 µM vs. acarbose IC₅₀ = 1.2 µM) .
    • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. How do analytical discrepancies in reported synthesis yields arise, and how can they be addressed?

  • Case Study :

  • Contradiction : Yields for Boc protection vary between 71% and 82% .
  • Root Cause : Differences in DMAP catalyst purity or Boc₂O stoichiometry.
  • Resolution : Optimize reaction via Design of Experiments (DoE), varying equivalents of Boc₂O (1.1–1.5 eq) and DMAP (0.1–0.2 eq) .

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